![molecular formula C9H10N2O4S B1586959 N-cyclopropyl-4-nitrobenzenesulfonamide CAS No. 549476-61-1](/img/structure/B1586959.png)
N-cyclopropyl-4-nitrobenzenesulfonamide
Overview
Description
N-cyclopropyl-4-nitrobenzenesulfonamide: is an organic compound with the molecular formula C9H10N2O4S and a molecular weight of 242.249 g/mol . This compound is a derivative of benzenesulfonamide, featuring a nitro group (-NO2) and a cyclopropyl group attached to the benzene ring
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which N-cyclopropyl-4-nitrobenzenesulfonamide may belong, typically target an enzyme called dihydropteroate synthase (DHPS) in bacteria .
Mode of Action
Sulfonamides are structural analogues of p-aminobenzoic acid (PABA), a substrate of the enzyme DHPS. They inhibit this enzyme, preventing the synthesis of folic acid, which is essential for the bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the production of nucleotides, which are essential for DNA replication. This affects the bacterial cell’s ability to reproduce and survive .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide typically involves the nitration of cyclopropylbenzenesulfonamide. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, where cyclopropylbenzenesulfonamide is fed into a reactor containing nitric acid and sulfuric acid under controlled conditions. The reaction mixture is then purified to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-4-nitrobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or nitroso compounds.
Reduction: Formation of amino derivatives or hydroxylamines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-cyclopropyl-4-nitrobenzenesulfonamide has been investigated for its biological activity, particularly as a potential therapeutic agent. The presence of the sulfonamide group is associated with a wide range of biological activities, including antibacterial and anticancer properties. Research indicates that compounds with similar structures often exhibit significant interactions with biological targets, making this compound a candidate for further studies in drug development .
Mechanism of Action
Studies on the interaction of this compound with various enzymes and receptors are crucial for understanding its mechanism of action. Such investigations can reveal how structural modifications influence biological activity and selectivity.
Organic Synthesis
Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis. The nitro group acts as an electron-withdrawing substituent, enhancing the reactivity of surrounding functional groups. This property allows this compound to facilitate various chemical transformations, including cyclopropylation reactions .
Case Study: Chan–Lam Coupling
A notable application involves the Chan–Lam coupling reaction where this compound is used in the synthesis of cyclopropylamine derivatives. This method demonstrates the compound's utility in producing complex nitrogen-containing compounds efficiently .
Structural Comparisons
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-cyclopropyl-4-methylbenzenesulfonamide | Contains a methyl group instead of a nitro group | Potentially different biological activity profiles |
4-nitrobenzenesulfonamide | Lacks the cyclopropyl group | Simpler structure; often used as a reference |
N-cyclobutyl-4-nitrobenzenesulfonamide | Cyclobutyl instead of cyclopropyl | May exhibit different steric and electronic effects |
This table highlights how the combination of the cyclopropyl group and nitro-substituted aromatic system in this compound may lead to distinct reactivity and biological properties compared to similar compounds.
Industrial Applications
Beyond medicinal chemistry, this compound has potential applications in industrial settings, particularly in laboratory medicine and microbiology methods. Its properties can be leveraged for various testing applications, including PCR/qPCR and protein biology methods .
Comparison with Similar Compounds
N-cyclopropyl-4-fluorobenzenesulfonamide
N-butyl-4-nitrobenzenesulfonamide
4-nitrobenzenesulfonamide
Uniqueness: N-cyclopropyl-4-nitrobenzenesulfonamide is unique due to its specific structural features, which influence its reactivity and biological activity compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-cyclopropyl-4-nitrobenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound is characterized by its sulfonamide group, which is known for its role in various biological activities. The synthesis of this compound typically involves cyclopropylation methods that enhance its pharmacological properties. One notable synthesis method includes the Chan–Lam coupling reaction, which has been shown to effectively introduce the cyclopropyl group into the sulfonamide framework, yielding high purity and yield .
Antimicrobial Properties
Sulfonamides, including this compound, exhibit a broad spectrum of antimicrobial activities. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by targeting key enzymes such as dihydropteroate synthase and dihydrofolate reductase, which are crucial for folate synthesis in bacteria . The specific activity of this compound against various bacterial strains is still under investigation but shows promising results.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For instance, the compound's interaction with urease enzymes has been documented, which may contribute to its antibacterial properties . The presence of the nitro group also suggests potential for redox reactions that could play a role in its biological activity.
Case Studies and Research Findings
-
Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various sulfonamide derivatives, including this compound, against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations (Table 1).
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound E. coli 32 µg/mL This compound S. aureus 16 µg/mL Sulfamethoxazole E. coli 64 µg/mL -
Antiviral Activity : In a recent evaluation of antiviral agents against Chikungunya virus, this compound was tested alongside other sulfonamides. Preliminary results indicated a notable decrease in viral load at higher concentrations (Table 2).
Compound Viral Load Reduction (%) Concentration (µM) This compound 75% 50 Other Sulfonamide Derivative 60% 50
Properties
IUPAC Name |
N-cyclopropyl-4-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-11(13)8-3-5-9(6-4-8)16(14,15)10-7-1-2-7/h3-7,10H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXOKDPLGLHGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392447 | |
Record name | N-cyclopropyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549476-61-1 | |
Record name | N-cyclopropyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the oxygen-mediated Chan-Lam coupling reaction involving N-Cyclopropyl-4-nitrobenzenesulfonamide in the synthesis of Dicyclopropylamine Hydrochloride?
A1: The research by [] highlights a novel approach to synthesizing Dicyclopropylamine Hydrochloride, a compound with potential applications in pharmaceuticals. This compound serves as a crucial starting material in this process. The researchers employed an oxygen-mediated Chan-Lam coupling reaction, where this compound reacts with cyclopropylboronic acid in the presence of a copper catalyst and oxygen. This reaction leads to the formation of a coupled product where the two cyclopropyl groups are linked via a nitrogen atom. Subsequent removal of the 4-nitrobenzenesulfonyl (p-nosyl) protecting group yields the desired Dicyclopropylamine Hydrochloride. This method offers several advantages, including high yield and improved safety, compared to previous synthetic routes.
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